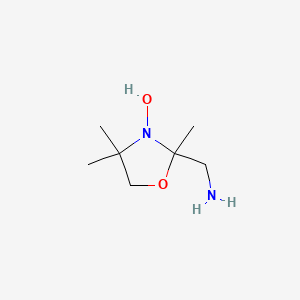

2-(Aminomethyl)-2-methyl Doxyl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “(Aminomethyl)pyridine” is used in laboratory chemicals . It’s also known as “2-Picolylamine” and has a molecular formula of C6 H8 N2 .

Synthesis Analysis

A set of four C-8-aminomethyl derivatives of quercetin has been synthesized by Mannich reaction . The synthesis was carried out using a simple procedure to give target compounds as hydrochlorides .Molecular Structure Analysis

The molecular weight of “(Aminomethyl)pyridine” is 108.14 . It’s stable under normal conditions, but incompatible products should be avoided .Chemical Reactions Analysis

A Pd nanoparticles supported on 2-(aminomethyl)phenols modified boehmite was prepared by a simple and rapid method . This material was employed as a recyclable catalyst for Suzuki–Miyaura cross-coupling reaction with high reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various techniques . For example, UV–Vis spectroscopy can be used to determine the amount of light absorbed by the sample, which allows the determination of the physical and chemical properties of the specimen .Aplicaciones Científicas De Investigación

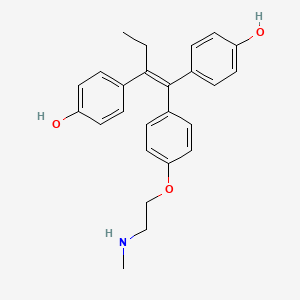

Anticancer Properties of Methylated Compounds

Methylated flavonoids like diosmetin (DMT) and tamarixetin (TMT) have been highlighted for their significant anticancer properties. These compounds, due to their methyl groups, exhibit potent cytotoxic effects against various cancer cell lines. The presence of methyl groups influences the compound's ability to interact with biological targets, suggesting that modifications like methylation in compounds such as 2-(Aminomethyl)-2-methyl doxyl could enhance their pharmacological profiles (Chan Eric Wei Chiang et al., 2021).

Role in Methylation and DNA Repair

The presence of methylation sites, such as those in 2-(Aminomethyl)-2-methyl doxyl, is crucial for biological processes including DNA repair and gene expression regulation. Hydroxymethylation, a process related to DNA methylation, plays a significant role in DNA repair mechanisms and disease progression, indicating that compounds with methylation potential could be important in modulating these processes (A. Shukla et al., 2015).

Antimicrobial Potential of Chitosan

While not directly related, the study of chitosan, an aminopolysaccharide, reveals the antimicrobial potential of compounds with amino groups. Given that 2-(Aminomethyl)-2-methyl doxyl contains an aminomethyl group, it's plausible that similar compounds could exhibit antimicrobial properties, which could be beneficial in developing new antimicrobial agents (D. Raafat & H. Sahl, 2009).

Environmental Persistence and Safety of Parabens

Research on parabens, which share a degree of structural similarity with 2-(Aminomethyl)-2-methyl doxyl through their ester groups, highlights the importance of understanding the environmental fate and safety profile of such compounds. Studies indicate that while generally safe, the environmental accumulation and potential endocrine-disrupting effects of such compounds necessitate careful consideration in their applications (Camille Haman et al., 2015).

Safety and Hazards

Direcciones Futuras

The development of new synthetic reactions that meet the principles of green chemistry is a future direction in the field . For example, new synthetic routes to 2-aminothiophenes, including multicomponent reactions, homogeneously- or heterogeneously-catalyzed reactions, have been reviewed with a focus on green pathways .

Mecanismo De Acción

Target of Action

The primary target of 2-(Aminomethyl)-2-methyl Doxyl is bacterial membranes . The compound can accept more protons from its surroundings, leading to a stronger proton sponge effect, which promotes bacterial membrane permeability . This allows antibiotics to reach their intracellular target .

Mode of Action

The mode of action of 2-(Aminomethyl)-2-methyl Doxyl involves interaction with bacterial membranes. The compound’s ability to accept protons enhances the permeability of bacterial membranes . This increased permeability allows antibiotics to penetrate the bacterial cell and reach their intracellular targets .

Result of Action

The result of the action of 2-(Aminomethyl)-2-methyl Doxyl is the increased permeability of bacterial membranes, which allows antibiotics to penetrate the bacterial cell and exert their antimicrobial effects . This can lead to the death of the bacterial cell and resolution of the infection.

Action Environment

The action of 2-(Aminomethyl)-2-methyl Doxyl can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ability to accept protons and thus its effectiveness in increasing bacterial membrane permeability Additionally, the presence of other substances, such as antibiotics, can influence the compound’s efficacy

Propiedades

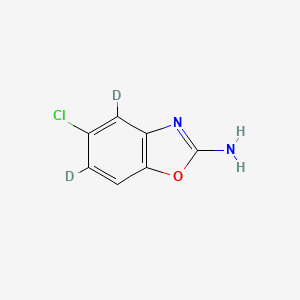

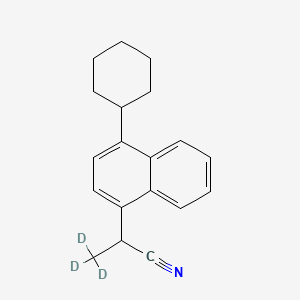

IUPAC Name |

(3-hydroxy-2,4,4-trimethyl-1,3-oxazolidin-2-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2/c1-6(2)5-11-7(3,4-8)9(6)10/h10H,4-5,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTKLNBRCPRICX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(N1O)(C)CN)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747012 |

Source

|

| Record name | 2-(Aminomethyl)-2,4,4-trimethyl-1,3-oxazolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Aminomethyl)-2-methyl Doxyl | |

CAS RN |

663610-75-1 |

Source

|

| Record name | 2-(Aminomethyl)-2,4,4-trimethyl-1,3-oxazolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.